molecular formula C9H12BrN3O B12899664 2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-66-4

2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B12899664
CAS No.: 88723-66-4
M. Wt: 258.12 g/mol
InChI Key: USWKNLKTLXBETE-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that features a bromine atom, a pyrrolidine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone typically involves the bromination of a precursor molecule followed by the introduction of the pyrrolidine and imidazole rings. One common method involves the reaction of 2-(pyrrolidin-1-yl)-1H-imidazole with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under argon, and at low temperatures to control the reactivity of the bromine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the imidazole or pyrrolidine rings.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide, while oxidation can produce a ketone or aldehyde derivative.

Scientific Research Applications

2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.

    Biological Studies: Researchers use this compound to study the interactions of brominated organic molecules with biological systems.

    Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazole ring can form covalent or non-covalent interactions with these targets, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(pyrrolidin-1-yl)ethanone
  • 2-Bromo-1-(1H-imidazol-4-yl)ethanone
  • 1-(2-Bromoacetyl)pyrrolidine

Uniqueness

2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone is unique due to the presence of both the pyrrolidine and imidazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

88723-66-4

Molecular Formula

C9H12BrN3O

Molecular Weight

258.12 g/mol

IUPAC Name

2-bromo-1-(2-pyrrolidin-1-yl-1H-imidazol-5-yl)ethanone

InChI

InChI=1S/C9H12BrN3O/c10-5-8(14)7-6-11-9(12-7)13-3-1-2-4-13/h6H,1-5H2,(H,11,12)

InChI Key

USWKNLKTLXBETE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(N2)C(=O)CBr

Origin of Product

United States

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